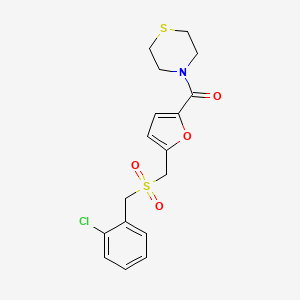

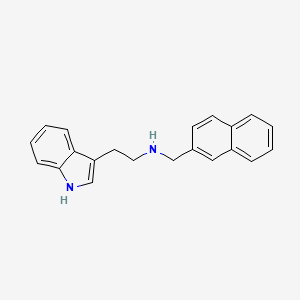

![molecular formula C21H19FN4O2S B2385215 N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide CAS No. 900010-24-4](/img/structure/B2385215.png)

N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of a related compound starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine has been reported . The structures of the final and intermediate products were determined by spectral analysis . Another synthesis method involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by X-ray single crystal structure determination . The dihedral angles formed between the pyrazole and the fluoro-substituted rings have been reported .Chemical Reactions Analysis

The reaction of similar compounds with active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored . The products of these reactions have been determined by spectral analysis .Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

Pyrazolo [3,4-b]pyridines are a fascinating group of heterocyclic compounds that exist in two tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo [3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents). These compounds exhibit diverse substituents at positions N1, C3, C4, C5, and C6. Let’s explore their synthetic methods and structural diversity .

Synthetic Methods

Researchers have employed various synthetic routes to access pyrazolo [3,4-b]pyridines. Starting from either a preformed pyrazole or pyridine, these methods allow for the introduction of different substituents. Notably, the close structural resemblance of these compounds to purine bases (adenine and guanine) has attracted medicinal chemists. The synthesis of both 1H- and 2H-pyrazolo [3,4-b]pyridines has been well-documented, with numerous strategies reported .

a. Antitumor Activity: Certain pyrazolo [3,4-b]pyridines exhibit promising antitumor properties. Researchers have explored their potential as kinase inhibitors, particularly targeting kinases involved in cancer pathways. These compounds may interfere with cell proliferation, angiogenesis, and metastasis .

b. Anti-inflammatory Effects: Inflammation plays a crucial role in various diseases. Some pyrazolo [3,4-b]pyridines have demonstrated anti-inflammatory activity by modulating key inflammatory pathways. These compounds could be valuable in treating inflammatory conditions .

c. Neuroprotection: Neurodegenerative disorders are a significant health challenge. Certain pyrazolo [3,4-b]pyridines have shown neuroprotective effects, possibly through antioxidant mechanisms. These compounds may hold promise for conditions like Alzheimer’s disease and Parkinson’s disease .

d. Antimicrobial Properties: Researchers have investigated pyrazolo [3,4-b]pyridines as potential antimicrobial agents. Their activity against bacteria, fungi, and parasites has been explored, making them interesting candidates for drug development .

e. Enzyme Inhibition: Enzyme inhibition is a common strategy in drug design. Pyrazolo [3,4-b]pyridines have been studied as inhibitors of specific enzymes, including kinases, proteases, and phosphodiesterases. These compounds could have therapeutic implications in various diseases .

f. Other Applications: Beyond the mentioned fields, pyrazolo [3,4-b]pyridines have been investigated for their potential in cardiovascular diseases, metabolic disorders, and more. Their diverse biological activities continue to inspire research and drug development .

Mecanismo De Acción

Target of Action

The primary target of this compound is histone deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .

Mode of Action

The compound was designed to work as a selective degrader of HDAC3 .

Biochemical Pathways

HDAC3 is involved in a wide range of diseases, including cancer . Dysregulation of their epigenetic activity has been implicated in these diseases . The compound’s interaction with HDAC3 could potentially affect these biochemical pathways.

Result of Action

The compound was tested in vitro against human class-I HDACs isoforms and showed an IC50 = 3.4 µM against HDAC3 .

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c22-15-6-8-16(9-7-15)26-19(17-12-29-13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCMEVOFQZDRGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)

![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)